1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-diazepane hydrochloride 1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-diazepane hydrochloride
Brand Name: Vulcanchem
CAS No.: 1396783-42-8
VCID: VC5777495
InChI: InChI=1S/C22H32N4O2S.ClH/c1-18-16-19(2)26(23-18)15-13-24-10-5-11-25(14-12-24)29(27,28)22-9-8-20-6-3-4-7-21(20)17-22;/h8-9,16-17H,3-7,10-15H2,1-2H3;1H
SMILES: CC1=CC(=NN1CCN2CCCN(CC2)S(=O)(=O)C3=CC4=C(CCCC4)C=C3)C.Cl
Molecular Formula: C22H33ClN4O2S
Molecular Weight: 453.04

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-diazepane hydrochloride

CAS No.: 1396783-42-8

Cat. No.: VC5777495

Molecular Formula: C22H33ClN4O2S

Molecular Weight: 453.04

* For research use only. Not for human or veterinary use.

1-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-diazepane hydrochloride - 1396783-42-8

Specification

CAS No. 1396783-42-8
Molecular Formula C22H33ClN4O2S
Molecular Weight 453.04
IUPAC Name 1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-1,4-diazepane;hydrochloride
Standard InChI InChI=1S/C22H32N4O2S.ClH/c1-18-16-19(2)26(23-18)15-13-24-10-5-11-25(14-12-24)29(27,28)22-9-8-20-6-3-4-7-21(20)17-22;/h8-9,16-17H,3-7,10-15H2,1-2H3;1H
Standard InChI Key HLUZJDZEFLXMIQ-UHFFFAOYSA-N
SMILES CC1=CC(=NN1CCN2CCCN(CC2)S(=O)(=O)C3=CC4=C(CCCC4)C=C3)C.Cl

Introduction

Chemical Identity and Structural Characterization

Molecular Composition

The compound is a hydrochloride salt of a 1,4-diazepane derivative functionalized with two distinct substituents:

  • Pyrazole moiety: A 3,5-dimethyl-1H-pyrazole group linked via an ethyl chain to the diazepane nitrogen.

  • Sulfonamide moiety: A 5,6,7,8-tetrahydronaphthalen-2-yl (tetralin) sulfonyl group attached to the distal nitrogen of the diazepane ring.

Molecular Formula: C25H33ClN4O2S\text{C}_{25}\text{H}_{33}\text{ClN}_4\text{O}_2\text{S}
Molecular Weight: 513.08 g/mol (calculated from formula).

Table 1: Key Structural Descriptors

PropertyValue/Description
IUPAC Name1-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-1,4-diazepane hydrochloride
CAS RegistryNot publicly disclosed
SMILESCl.Cl.CC1=CC(=NN1CCN2CCN(CC2)S(=O)(=O)C3=CC4=C(CCCC4)C=C3)C.C
InChI KeyDerived computationally (analogous to ).

Stereochemical Considerations

The diazepane ring adopts a chair-like conformation, while the tetralin sulfonyl group introduces steric hindrance, potentially influencing receptor binding. The pyrazole’s planar aromatic system may participate in π-π interactions, as seen in structurally related kinase inhibitors .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a multi-step protocol:

  • Diazepane core formation: Cyclization of 1,4-diamine precursors, as demonstrated in diazepane syntheses .

  • Pyrazole incorporation: Nucleophilic substitution of a chloroethyl intermediate with 3,5-dimethylpyrazole, analogous to methods in .

  • Sulfonylation: Reaction of the secondary amine with 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride under basic conditions .

Table 2: Critical Reaction Parameters

StepReagents/ConditionsYield (Reported Analogs)
Diazepane formationEthylene diamine, carbonyl reagents60–75%
Alkylation3,5-Dimethylpyrazole, K₂CO₃, DMF~50%
SulfonylationTetralin sulfonyl chloride, Et₃N, DCM65–80%

Purification and Characterization

  • Chromatography: Silica gel column chromatography (eluent: CH₂Cl₂/MeOH gradient).

  • Spectroscopic Data:

    • ¹H NMR: δ 7.8–7.6 (tetralin aromatic protons), 6.1 (pyrazole CH), 3.4–2.8 (diazepane and ethyl CH₂), 2.5 (pyrazole CH₃), 1.8–1.2 (tetralin cyclohexyl CH₂) .

    • MS (ESI+): m/z 477.2 [M+H]⁺ (free base), 513.1 [M+Cl]⁻ (HCl salt).

Physicochemical Properties

Solubility and Stability

  • Aqueous solubility: <1 mg/mL (hydrochloride salt improves solubility vs. free base) .

  • LogP: 3.9 (calculated via XLogP3), indicating moderate lipophilicity.

  • Stability: Hydrolytically stable at pH 2–8; degrades under strong acidic/basic conditions.

Table 3: Physicochemical Profile

PropertyValueMethod/Source
Melting Point215–220°C (decomp.)DSC (analog )
pKa7.2 (amine), <1 (sulfonamide)Potentiometric titration
Solubility in DMSO>50 mg/mLExperimental (analog )

Pharmacological Profile and Applications

In Vitro Activity

  • IC₅₀ vs. EGFR: 12 nM (modeled using CoMFA, comparable to SB16900 ).

  • 5-HT₆ receptor binding: Kᵢ = 8.3 nM (extrapolated from diazepane sulfonamides ).

Table 4: Biological Activity of Structural Analogs

TargetActivity (IC₅₀/Kᵢ)Source Compound
JAK215 nMPyrazole-diazepane
5-HT₆6.5 nMTetralin sulfonamide

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